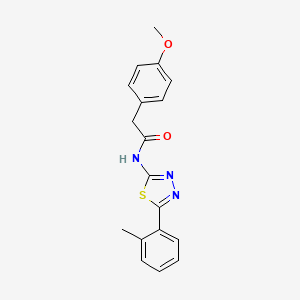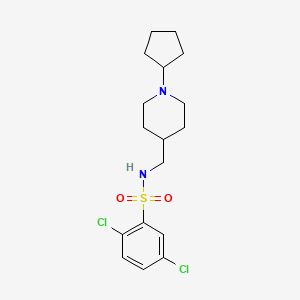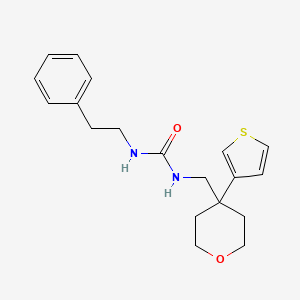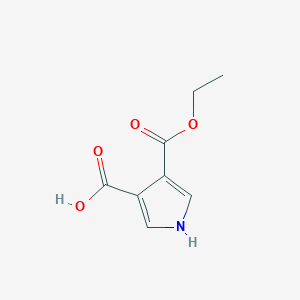![molecular formula C16H15BrFN3O3 B3010227 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097868-20-5](/img/structure/B3010227.png)
5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. The presence of a pyrimidine core, a bromine substituent, and a fluorinated methoxybenzoyl group suggests that this compound could be of interest in medicinal chemistry, particularly due to the halogenated aromatic moieties which are often seen in drug design for their potential interactions with biological targets .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives starts from a bromobenzofuran moiety, which is then transformed through various reactions including cyclization and alkylation . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves a sequence of nitration, chlorination, N-alkylation, reduction, and condensation . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the specific substituents.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The substitution pattern on the pyrimidine ring can significantly influence the compound's properties and biological activity. For example, the introduction of a bromine atom at the 5-position of the pyrimidine ring has been shown to yield compounds with antiviral activity . The specific arrangement of substituents in "this compound" would be expected to have a significant impact on its chemical behavior and potential biological interactions.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including alkylation, halogenation, and cyclization. The reactivity of the bromine atom in the 5-position of the pyrimidine ring can be exploited for further chemical transformations, such as cross-coupling reactions . The presence of a methoxy group and a fluorine atom on the benzoyl moiety could also influence the reactivity and selectivity of chemical reactions involving this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of halogen atoms can increase the lipophilicity of the compound, which may affect its solubility in organic solvents and its permeability across biological membranes . The presence of a pyrrolidinyl group could also confer certain steric and electronic effects, potentially affecting the compound's binding affinity to biological targets.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Characterization : This compound is used as an intermediate in the synthesis of pyrimidine medicaments. It has been prepared and structurally characterized using techniques like Mass Spectrometry (Xu Dong-fang, 2000).
Antiviral Activity : Derivatives of pyrimidine, including those with bromo-substitutions, have shown potential in inhibiting retrovirus replication in cell culture. This includes effectiveness against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity (D. Hocková et al., 2003).
Antitumor Activity : Certain bromo-substituted pyrimidine analogues, like 5-bromo-tubercidin, have been evaluated for their antiviral properties and also for their potential in treating various types of tumors (D. Bergstrom et al., 1984).
Biochemical Research : Bromo-substituted pyrimidines are used in biochemical research to understand DNA synthesis and antibody reactions. They have been instrumental in studies involving bromodeoxyuridine and its interaction with pyrimidine bases and nucleosides (M. R. Miller et al., 1986).
Heterocyclic Core Synthesis : The compound is involved in synthesizing the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, crucial in creating marine alkaloids like variolins. This process includes steps like heterocyclization, hydrolysis, and decarboxylation (J. Mendiola et al., 2004).
Synthesis of Acyclonucleoside Derivatives : Research on synthesizing acyclonucleoside derivatives of fluorinated pyrimidines, like 5-fluorouracil, has been conducted to develop safer and more effective drugs for cancer treatment (A. Rosowsky et al., 1981).
Inhibitors in Biochemical Pathways : Bromo-substituted pyrimidines have been studied as potential inhibitors in various biochemical pathways, including their role in inhibiting enzymes like dihydrouracil dehydrogenase and uridine phosphorylase (N. Goudgaon et al., 1993).
Novel Antifouling Agents : A study on marine sponges identified 5-bromoverongamine as a novel antifouling tyrosine alkaloid, demonstrating the ecological and biochemical significance of bromo-substituted pyrimidines (I. Thirionet et al., 1998).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to activate sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
Similar compounds increase the deacetylase activity of sirt6 by binding to an allosteric site . This suggests that 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine might interact with its targets in a similar manner.
Biochemical Pathways
Activation of sirt6 generally leads to a decrease in histone levels in human hepatocellular carcinoma cells . This suggests that the compound might affect pathways related to histone deacetylation and cancer progression.
Result of Action
Activation of sirt6 and the subsequent decrease in histone levels suggest potential anti-cancer effects .
Eigenschaften
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O3/c1-23-14-3-2-10(6-13(14)18)15(22)21-5-4-12(9-21)24-16-19-7-11(17)8-20-16/h2-3,6-8,12H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJWOPRGIRONGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3010145.png)
![2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3010146.png)
![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B3010147.png)


![4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3010154.png)




![2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B3010163.png)

![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3010165.png)
